molecular formula C8H9BrO B1279017 2-Bromo-5-methylanisole CAS No. 95740-49-1

2-Bromo-5-methylanisole

Cat. No.: B1279017
CAS No.: 95740-49-1
M. Wt: 201.06 g/mol
InChI Key: OERVAQHUJAFULZ-UHFFFAOYSA-N
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Description

2-Bromo-5-methylanisole (2-Br-5-Me-An) is an aromatic compound with a bromine atom attached to a methylanisole ring. It is a colorless liquid with a sweet smell and is used in a variety of applications, including as a building block in organic synthesis, a reagent in chromatography, and a pharmaceutical intermediate. It is also used in the synthesis of other compounds, such as pharmaceuticals, pesticides, and dyes.

Scientific Research Applications

Synthesis of Heat and Pressure-Sensitive Dyes

2-Bromo-5-methylanisole is primarily utilized in the synthesis of specific dyes, particularly black fluorane dye (2-anilino-3-methyl-6-dibutylaminofluorane, ODB-2), an essential component in the production of thermal papers. A study by Xie et al. (2020) highlights a continuous, homogeneous bromination technology in a modular microreaction system, which offers superior control of byproducts and high selectivity in the mono-bromination process, enhancing the efficiency of dye production compared to traditional methods (Xie, Wang, Deng, & Luo, 2020).

Mechanism of Action

The mechanism of action of 2-Bromo-5-methylanisole is not specified in the available resources . As a chemical compound, its effects would depend on the context of its use.

Safety and Hazards

2-Bromo-5-methylanisole is harmful by inhalation, in contact with skin, and if swallowed . In case of skin contact, it is advised to wash off immediately with plenty of water for at least 15 minutes . If inhaled, the victim should be removed to fresh air . In case of ingestion, the mouth should be washed out with copious amounts of water for at least 15 minutes .

Properties

IUPAC Name

1-bromo-2-methoxy-4-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrO/c1-6-3-4-7(9)8(5-6)10-2/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OERVAQHUJAFULZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)Br)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70446815
Record name 2-Bromo-5-methylanisole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70446815
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

95740-49-1
Record name 2-Bromo-5-methylanisole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70446815
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 95740-49-1
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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